molecular formula C15H10ClN3OS B8352847 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile

Cat. No. B8352847
M. Wt: 315.8 g/mol
InChI Key: CGCKHYZKPZZCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C15H10ClN3OS and its molecular weight is 315.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile

Molecular Formula

C15H10ClN3OS

Molecular Weight

315.8 g/mol

IUPAC Name

4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C15H10ClN3OS/c1-8-5-10(7-17)6-9(2)12(8)20-13-11-3-4-21-14(11)19-15(16)18-13/h3-6H,1-2H3

InChI Key

CGCKHYZKPZZCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C3C=CSC3=NC(=N2)Cl)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of NaH (85 mg, 2.12 mmol) in dry THF (12 mL) was added 4-hydroxy-3,5-dimethyl benzonitrile (311 mg, 2.12 mmol) and stirred at room temperature for 30 min under Argon. The reaction mixture was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine (434 mg, 2.12 mmol) in dry THF (10 mL) and heated at 50° C. for 2 h, the resulting mixture was diluted with water and washed with EtOAc. The combined organic layers were washed with water, brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (5:1) to give the product as a white solid (188 mg, 28%):
Name
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step Two
Quantity
434 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
28%

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